N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and indole groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. The final step involves the formation of the acetamide linkage through a formylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro and fluoro substituents but has a different core structure.
N-(3-chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide: Similar in having the chloro and fluoro groups, but with a quinazoline core.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of chloro, fluoro, and indole groups makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(1H-indol-3-yl)formamido]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with indole and pyrazole moieties have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-(3-chloro-4-fluorophenyl)acetamide | MCF-7 | 0.46 | CDK2 inhibition |
Pyrazole derivative | A375 | 4.2 | Induction of apoptosis |
Indole-pyrazole hybrid | HCT116 | 0.39 | Aurora-A kinase inhibition |
These findings indicate that the compound may exert its anticancer effects through various mechanisms, including cell cycle arrest and apoptosis induction.
2. Antiviral Properties
In addition to its anticancer potential, compounds structurally related to this compound have been investigated for antiviral activity, particularly against SARS-CoV-2. Molecular docking studies suggest that such compounds could effectively inhibit viral replication by targeting specific viral proteins.
Case Studies
Case Study 1: Indole Derivatives in Cancer Therapy
A study by Wang et al. (2023) explored a series of indole derivatives, including those similar to this compound, demonstrating significant anticancer activity against various cell lines. The study reported an IC50 value of 0.39 µM against HCT116 cells, indicating potent growth inhibition.
Case Study 2: Molecular Docking Against SARS-CoV-2
Research conducted by Zhang et al. (2023) employed molecular docking techniques to assess the binding affinity of indole-based compounds against the main protease of SARS-CoV-2. The study found that certain derivatives exhibited high binding affinity, suggesting potential as antiviral agents.
Research Findings
Recent advancements in drug design have focused on optimizing the biological activity of compounds like this compound through structural modifications. Research indicates that introducing various substituents can enhance potency and selectivity towards specific biological targets.
Table 2: Summary of Research Findings
Study | Focus Area | Key Findings |
---|---|---|
Wang et al. (2023) | Anticancer Activity | IC50 = 0.39 µM against HCT116 |
Zhang et al. (2023) | Antiviral Properties | High binding affinity for SARS-CoV-2 protease |
Properties
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-13-7-10(5-6-14(13)19)22-16(23)9-21-17(24)12-8-20-15-4-2-1-3-11(12)15/h1-8,20H,9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURSCOBGBHSLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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